

Fmoc-DL-Nle-OH chemical properties and structure

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Compound of Interest

Compound Name: Fmoc-DL-Nle-OH

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An In-depth Technical Guide to **Fmoc-DL-Nle-OH**: Chemical Properties, Structure, and Application

Introduction

N- α -(9-Fluorenylmethoxycarbonyl)-DL-norleucine (**Fmoc-DL-Nle-OH**) is a synthetic amino acid derivative crucial for peptide chemistry and drug development. As a racemic mixture of the D- and L-enantiomers of norleucine, it serves as a key building block in Solid-Phase Peptide Synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amino group is instrumental, providing a temporary shield that prevents unwanted side reactions during peptide bond formation.^[1] Its lability under mild basic conditions, typically using a piperidine solution, allows for the sequential and controlled elongation of the peptide chain.^[1]^[2]

The incorporation of the unnatural amino acid norleucine, an isomer of leucine, into peptide sequences can confer unique properties. It can be used to probe the structural and functional roles of leucine residues and, in some cases, enhance the metabolic stability of the resulting peptide. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **Fmoc-DL-Nle-OH** for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

Fmoc-DL-Nle-OH is a white to off-white crystalline powder.[3][4] The key physicochemical properties are summarized in the table below. It is important to note that while data for the specific DL-racemic mixture is limited, the properties of the individual L- and D-enantiomers are well-documented and provide a reliable reference.

Table 1: Physicochemical Properties of Fmoc-Nle-OH

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₃ NO ₄	[5][6]
Molecular Weight	353.41 g/mol	[5][6]
Appearance	White to off-white powder/crystalline powder	[3][5]
Melting Point	135-147 °C	[3][5][7][8]
Solubility	Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3][4][5]
Storage Temperature	2-8°C	[3]
CAS Number	144701-20-2 (DL form)	[9]
77284-32-3 (L-form)	[3][5]	
112883-41-7 (D-form)	[10]	

Chemical Structure

The structure of **Fmoc-DL-Nle-OH** consists of the amino acid norleucine, which has a linear six-carbon backbone, with the α-amino group protected by the bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group.

- IUPAC Name: (2RS)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid
- SMILES: CCCC--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 (for the L-enantiomer)[11]

- InChI Key: VCFCFPNRQDANPN-LJQANCHMSA-N (for the L-enantiomer)[8]

The Fmoc group is the key functional moiety for its application in SPPS, while the carboxylic acid group participates in the peptide bond formation.

Experimental Protocols

Fmoc-DL-Nle-OH is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][7] The following protocols describe its synthesis via Fmoc protection and its subsequent use in a typical SPPS coupling cycle.

Synthesis of Fmoc-DL-Nle-OH

The synthesis involves the reaction of DL-Norleucine with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu).[12][13]

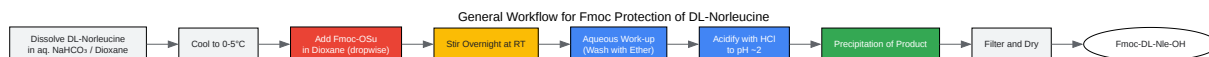
Materials:

- DL-Norleucine
- 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)
- Sodium Bicarbonate (NaHCO_3) or Sodium Carbonate (Na_2CO_3)
- 1,4-Dioxane (or Acetone) and deionized water
- Diethyl Ether
- 1 M Hydrochloric Acid (HCl)

Methodology:

- **Dissolution:** Dissolve DL-Norleucine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the solid is fully dissolved.[13]
- **Cooling:** Cool the solution to 0-5°C in an ice bath.
- **Fmoc Reagent Addition:** Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane and add it dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[13]

- Reaction: Allow the reaction mixture to warm slowly to room temperature and continue stirring overnight (12-18 hours).[13]
- Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.[13]
- Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2, which will cause the **Fmoc-DL-Nle-OH** product to precipitate as a white solid.[12][13]
- Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.[13]
- Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to achieve high purity.[12][13]



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Caption: Synthesis workflow from starting materials to crude product.

Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS.[1][14]

Materials and Reagents:

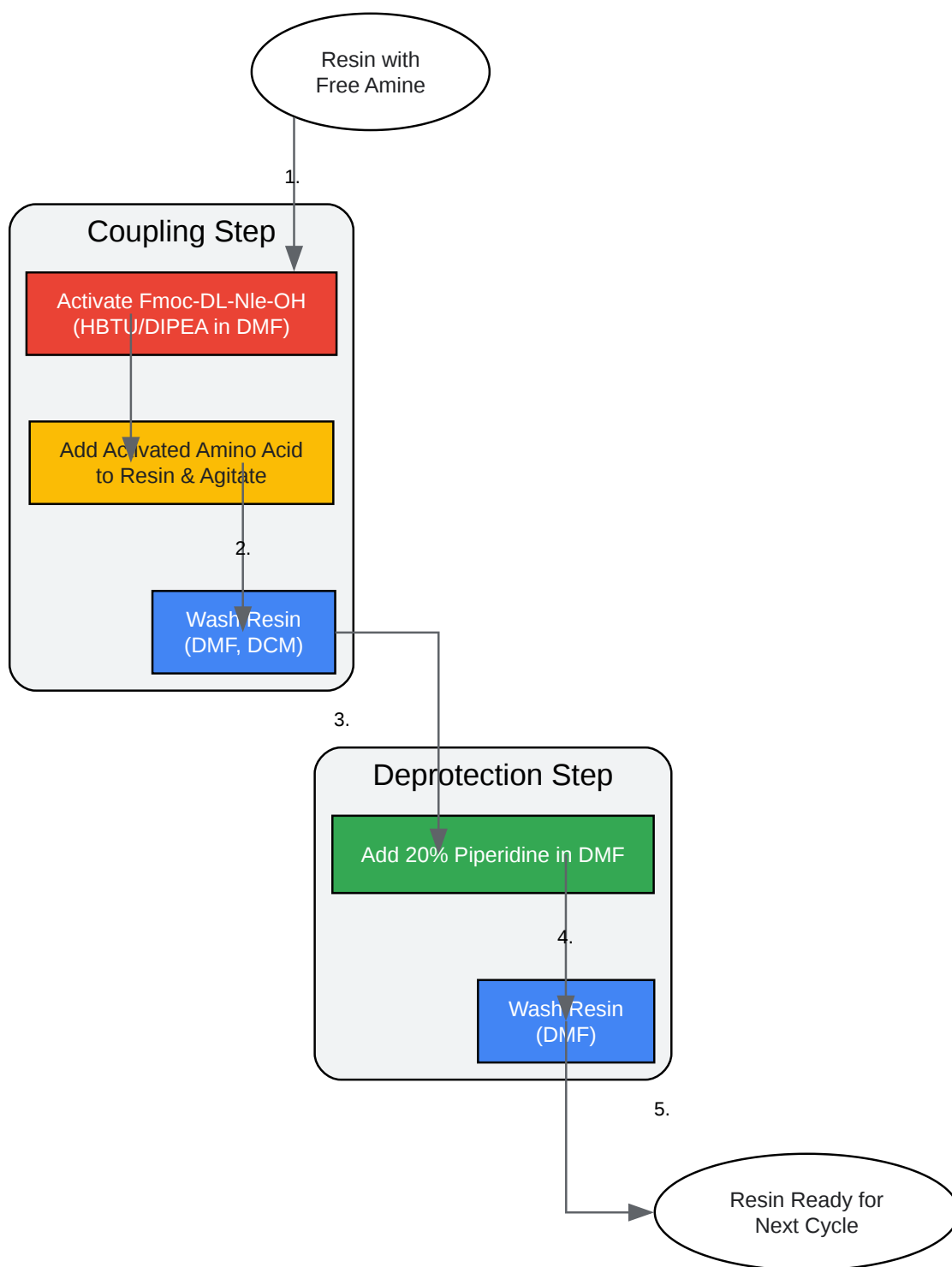
- **Fmoc-DL-Nle-OH**
- Solid support resin with a free amine group (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF (v/v)
- Activation solution: Coupling reagents such as HBTU/HOBt or HATU
- Base: N,N-Diisopropylethylamine (DIPEA)

Methodology:

- Resin Preparation: Start with a resin that has a free amine group from the previous cycle. Swell the resin in DMF for 30-60 minutes.[\[14\]](#)
- Amino Acid Activation: In a separate vessel, pre-activate **Fmoc-DL-Nle-OH** (3-5 equivalents relative to the resin loading) by dissolving it in DMF with a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.). Allow the activation to proceed for a few minutes.
[\[15\]](#)
- Coupling: Add the activated **Fmoc-DL-Nle-OH** solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow the peptide bond to form.
- Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[\[1\]](#)
- Fmoc Deprotection: To prepare for the next coupling cycle, remove the Fmoc group from the newly added norleucine residue. Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.[\[14\]](#)
- Final Washing: Drain the deprotection solution and wash the resin extensively with DMF to ensure all piperidine and the cleaved Fmoc-adduct are removed. The resin now has a free amine group and is ready for the next amino acid coupling.[\[14\]](#)

Single Coupling Cycle in Fmoc-Based SPPS



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Caption: Workflow of a single cycle in Fmoc-based SPPS.

Conclusion

Fmoc-DL-Nle-OH is an essential reagent in peptide synthesis, offering a reliable method for incorporating the non-proteinogenic amino acid norleucine into peptide chains. Its well-defined chemical properties and the robust nature of Fmoc-based SPPS protocols make it a valuable tool for researchers and drug developers. The ability to introduce norleucine allows for the fine-tuning of peptide properties, such as stability and biological activity, which is critical in the pursuit of novel peptide-based therapeutics. This guide provides the foundational technical information required for the effective synthesis and application of this versatile building block.

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References

- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FMOC-NLE-OH price, buy FMOC-NLE-OH - chemicalbook [chemicalbook.com]
- 4. FMOC-NLE-OH | 77284-32-3 [chemicalbook.com]
- 5. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]
- 9. 144701-20-2 CAS MSDS (FMOC-DL-NLE-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid | C₂₁H₂₃NO₄ | CID 7009636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
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